![molecular formula C23H30ClN5O3S B2953169 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide CAS No. 1189733-07-0](/img/structure/B2953169.png)

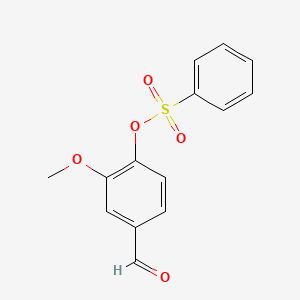

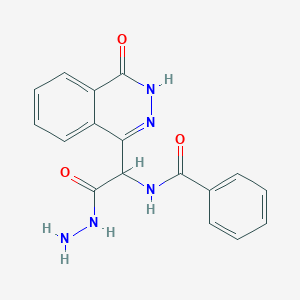

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide is a useful research compound. Its molecular formula is C23H30ClN5O3S and its molecular weight is 492.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis Applications

The compound's relevance in organic synthesis can be seen in methodologies for constructing complex molecules. For example, research by Magnus, Exon, and Sear (1983) on the synthesis of indolocarbazoles for fused dimeric indole alkaloid staurosporinone production showcases the use of related sulfonyl compounds in complex organic synthesis reactions, highlighting their utility in creating bioactive molecules (Magnus, Exon, & Sear, 1983).

Pharmacological Applications

In pharmacology, sulfonamide compounds, which share a functional group with the target compound, have been synthesized and tested for their anticonvulsant properties. Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, which showed significant anticonvulsive effects, suggesting potential applications in drug development for neurological disorders (Farag et al., 2012).

Antioxidant and Anticancer Applications

Küçükgüzel et al. (2013) investigated novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study underscores the compound's framework's versatility in contributing to the development of therapeutics with multiple biological activities (Küçükgüzel et al., 2013).

Environmental Applications

In environmental science, Sharma, Banerjee, and Choudhury (2012) demonstrated the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, involving a mechanism that could be relevant to understanding the environmental fate of related sulfonylurea compounds. This research points to the potential environmental impact and biodegradation pathways of such chemicals (Sharma, Banerjee, & Choudhury, 2012).

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be tubulin and dopamine and serotonin receptors . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape . Dopamine and serotonin receptors are involved in transmitting signals in the brain and play a key role in mood and behavior .

Mode of Action

The compound binds to the colchicine binding site of the tubulin , disrupting the formation of microtubules and thereby inhibiting cell division . It also acts as an antagonist at dopamine and serotonin receptors, blocking the action of these neurotransmitters .

Biochemical Pathways

The compound’s action on tubulin disrupts the microtubule network , affecting various cellular processes that depend on microtubules, such as cell division, intracellular transport, and the maintenance of cell shape . Its antagonistic action on dopamine and serotonin receptors can affect various neurotransmitter pathways in the brain, potentially leading to changes in mood and behavior .

Pharmacokinetics

Many piperazine derivatives possess drug-like properties , suggesting that this compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action on tubulin can lead to cell cycle arrest and potentially cell death , as cell division is disrupted . Its action on dopamine and serotonin receptors can lead to changes in neurotransmitter signaling in the brain, which could potentially affect mood and behavior .

Propriétés

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN5O3S/c1-27-17-21(22(30)25-11-10-18-6-3-2-4-7-18)23(26-27)33(31,32)29-14-12-28(13-15-29)20-9-5-8-19(24)16-20/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNAFRKABRQUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)

![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)

![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)